2-chloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide 2-chloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide
Brand Name: Vulcanchem
CAS No.: 338961-31-2
VCID: VC4147821
InChI: InChI=1S/C16H14Cl3NO3/c1-22-6-7-23-15-9-14(12(18)8-13(15)19)20-16(21)10-4-2-3-5-11(10)17/h2-5,8-9H,6-7H2,1H3,(H,20,21)
SMILES: COCCOC1=C(C=C(C(=C1)NC(=O)C2=CC=CC=C2Cl)Cl)Cl
Molecular Formula: C16H14Cl3NO3
Molecular Weight: 374.64

2-chloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide

CAS No.: 338961-31-2

Cat. No.: VC4147821

Molecular Formula: C16H14Cl3NO3

Molecular Weight: 374.64

* For research use only. Not for human or veterinary use.

2-chloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide - 338961-31-2

Specification

CAS No. 338961-31-2
Molecular Formula C16H14Cl3NO3
Molecular Weight 374.64
IUPAC Name 2-chloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide
Standard InChI InChI=1S/C16H14Cl3NO3/c1-22-6-7-23-15-9-14(12(18)8-13(15)19)20-16(21)10-4-2-3-5-11(10)17/h2-5,8-9H,6-7H2,1H3,(H,20,21)
Standard InChI Key HLZRDESCOAUUBU-UHFFFAOYSA-N
SMILES COCCOC1=C(C=C(C(=C1)NC(=O)C2=CC=CC=C2Cl)Cl)Cl

Introduction

Potential Applications

Benzamide derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of chloro and methoxyethoxy groups in 2-chloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide could enhance its interaction with biological targets, potentially making it useful in pharmaceutical applications.

Potential Biological Activities:

  • Antimicrobial Activity: Chloro-substituted benzamides have shown antimicrobial properties.

  • Anticancer Activity: Some benzamide derivatives exhibit anticancer effects by inhibiting specific cellular pathways.

  • Neurological Effects: Benzamides can interact with neurological receptors, influencing neurotransmitter activity.

Synthesis and Preparation

The synthesis of 2-chloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide would typically involve a reaction between a benzamide precursor and a 2,4-dichloro-5-(2-methoxyethoxy)phenyl moiety. This could be achieved through amide coupling reactions using appropriate catalysts and conditions.

Synthesis Steps:

  • Preparation of Precursors: Synthesize or obtain the necessary benzamide and phenyl precursors.

  • Coupling Reaction: Use a suitable coupling agent (e.g., carbodiimide) to form the amide bond.

  • Purification: Isolate and purify the product using chromatography or crystallization techniques.

Challenges:

  • Lack of Direct Research: Limited data specifically on this compound requires further investigation.

  • Toxicity and Safety: Comprehensive toxicity studies are needed to ensure safety for potential applications.

Future Directions:

  • Biological Assays: Conduct in vitro and in vivo studies to assess biological activity.

  • Pharmacokinetic Analysis: Investigate absorption, distribution, metabolism, and excretion (ADME) properties.

  • Toxicity Evaluation: Perform comprehensive toxicity tests to ensure safety for potential applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator